Dicyclohexylamine nitrite

Description

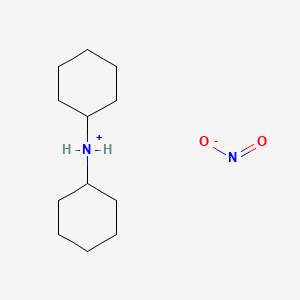

Dicyclohexylamine nitrite (DCHN) is an organic salt formed by the reaction of dicyclohexylamine (a secondary amine) with nitrous acid. It appears as a white crystalline solid, is insoluble in water, and exhibits volatility at room temperature . Primarily used as a vapor-phase corrosion inhibitor (VCI), DCHN adsorbs onto metal surfaces to form a protective layer, preventing oxidative degradation in steel, copper, and aluminum . Its mechanism involves the release of nitrite ions (NO₂⁻), which passivate metal surfaces, and dicyclohexylamine, which neutralizes acidic corrosive agents .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N.NO2, C12H24N2O2 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light-colored solid; [CAMEO] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylamine nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3129-91-7 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3129-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLAMINE NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39V3CN62U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Primary Synthesis via Dicyclohexylamine Sulfate and Sodium Nitrite

The most extensively documented method for synthesizing dicyclohexylammonium nitrite involves the reaction of dicyclohexylamine sulfate with sodium nitrite in aqueous media. This approach, detailed in US Patent 2,449,962 , prioritizes stoichiometric balance, temperature moderation, and impurity mitigation.

Formation of Dicyclohexylamine Sulfate

Dicyclohexylamine, a secondary amine, is first converted to its sulfate salt to enhance water solubility. In a reactor, 841 pounds of dicyclohexylamine are suspended in 276 gallons of water , followed by the rapid addition of 221 pounds of concentrated sulfuric acid . The exothermic reaction raises the temperature to 60–65°C , forming dicyclohexylamine sulfate. A 3.3% stoichiometric excess of amine ensures complete neutralization of sulfuric acid, preventing residual free acid that could catalyze undesirable nitrosoamine formation during subsequent steps.

Reaction with Sodium Nitrite

The sulfate salt is then reacted with sodium nitrite ($$ \text{NaNO}2 $$) under controlled conditions. After cooling the sulfate solution to below 50°C , 316 pounds of solid sodium nitrite (1.53% excess) are added incrementally to minimize temperature spikes. The use of solid $$ \text{NaNO}2 $$ leverages its negative heat of dissolution to counteract the exothermic reaction, maintaining the temperature within 20–50°C . This step precipitates dicyclohexylammonium nitrite, which is separated via centrifugation.

Table 1: Reaction Parameters and Yields

| Component | Quantity | Temperature Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dicyclohexylamine | 841 lbs | 60–65°C | — | — |

| Sulfuric Acid | 221 lbs | 60–65°C | — | — |

| Sodium Nitrite | 316 lbs | 20–50°C | 92.5 | 98.6 |

| Mother Liquor Recycled | 310 gallons | 20–50°C | — | — |

Purification and Impurity Management

The crude product contains 1.4% sodium sulfate and 0.1% residual dicyclohexylamine . Washing with 20% (w/w) water reduces sodium sulfate to trace levels, albeit with a 0.75% loss of product . Recycling washings into subsequent batches minimizes yield loss. Final drying yields colorless needles of dicyclohexylammonium nitrite, melting with decomposition at 200–201°C .

Alternative Synthetic Pathways

Direct Neutralization of Dicyclohexylamine with Nitrous Acid

While theoretically simpler, direct neutralization of dicyclohexylamine with nitrous acid ($$ \text{HNO}_2 $$) is impractical due to the amine’s low water solubility (3.9% at 25°C). This method necessitates organic solvents, complicating large-scale production and increasing costs.

Acetone-Mediated Synthesis

A solvent-based variant employs acetone to dissolve dicyclohexylamine, followed by reaction with silver nitrite ($$ \text{AgNO}2 $$). The amine-acetone solution is treated with $$ \text{AgNO}2 $$, precipitating silver chloride and leaving dicyclohexylammonium nitrite in solution. Evaporation yields high-purity product, but silver recovery and solvent costs limit industrial viability.

Optimization Strategies for Industrial Scaling

Temperature Control

Maintaining temperatures below 80°C during nitrite addition is critical to suppress nitrosoamine formation. Exceeding this threshold accelerates the side reaction:

$$

\text{Dicyclohexylammonium nitrite} + \text{H}^+ \rightarrow \text{Dicyclohexylnitrosoamine} + \text{H}_2\text{O}

$$

The patent reports <0.1% nitrosoamine contamination when reactions are conducted at 20–50°C .

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfate-Nitrite Route | High yield (92.5%), scalable, low cost | Requires careful temperature control |

| Acetone-Mediated Route | High purity (99.9%), no inorganic salts | Expensive solvents, silver waste disposal |

| Direct Neutralization | Simple reagents | Low yield due to poor solubility |

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylamine nitrite undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can also serve as a reducing agent under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and alcohols are often involved.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

Dicyclohexylamine nitrite has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a corrosion inhibitor.

Biology: The compound has been studied for its effects on bacterial growth and enzyme inhibition.

Medicine: Research has explored its potential use in drug development and as a therapeutic agent.

Industry: It is employed in the production of rubber and plastics, as well as in the formulation of lubricants and coatings.

Mechanism of Action

The mechanism of action of dicyclohexylamine nitrite involves its ability to donate or accept electrons, making it useful in redox reactions. It can inhibit certain enzymes by interacting with their active sites, thereby affecting biological processes. The compound’s molecular targets include bacterial enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares DCHN with structurally or functionally analogous corrosion inhibitors:

Key Findings:

- Efficacy : DCHN’s corrosion inhibition efficiency depends on volatilization rates, which improve when combined with volcanic ash (20% ash increases volatilization speed) . However, ZH-1, a newer fatty glycollic amide inhibitor, outperforms DCHN in sealing weight-loss tests .

- Safety: DCHN’s nitrite component poses dual risks: (1) reactivity with reducing agents, leading to explosive reactions , and (2) formation of N-NO-DCHA, a mutagenic compound detected in Ames tests and micronucleus assays . In contrast, ZERUST® VCIs eliminate nitrite entirely, avoiding nitrosamine risks .

- Environmental Impact : DCHN production generates wastewater containing sodium nitrite and sulfate, requiring distillation for purification. The residual mineral salts have been repurposed as fertilizers, increasing crop yields by 124–127% .

Regulatory and Industrial Status

DCHN is classified under DOT Hazard Class 6.1 (toxic substance) and is restricted in advanced industrial nations due to carcinogenicity concerns . Alternatives like ZH-1 and ZERUST® dominate markets prioritizing occupational safety.

Biological Activity

Dicyclohexylamine nitrite (DCHN) is a chemical compound with notable applications in various fields, including corrosion inhibition and potential biological effects. This article explores its biological activity, focusing on genotoxicity, corrosion inhibition mechanisms, and related case studies.

- Chemical Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- Solubility : Insoluble in water, denser than water .

Genotoxicity and Tumorigenic Potential

This compound is classified as an "experimental equivocal tumorigenic agent" by the National Toxicology Program. The compound itself shows no direct genotoxic effects; however, it can generate N-nitrosodicyclohexylamine (N-NO-DCHA) under certain conditions, which has been observed to possess mutagenic properties.

Research Findings

- Ames Test : In a study using the Ames test with various strains of Salmonella typhimurium, N-NO-DCHA was found to be negative for mutagenicity in most strains but showed weak genotoxicity in the cytokinesis-block micronucleus assay with human lymphocytes at concentrations of 15-100 µg/ml .

- Micronucleus Assay : The micronucleus assay indicated that N-NO-DCHA induced micronuclei significantly at nontoxic concentrations in four out of six experiments, suggesting a potential for chromosomal damage .

Corrosion Inhibition Mechanisms

DCHN is primarily used as a vapor-phase corrosion inhibitor for metals such as steel and zinc. Its effectiveness is attributed to its dual role as an anodic inhibitor for mild steel while acting differently for zinc.

Potentiodynamic Polarization Studies

- Mild Steel : Acts as an anodic inhibitor, reducing corrosion rates effectively.

- Zinc : Interestingly, DCHN accelerates the corrosion of zinc under certain conditions .

Table 1: Summary of Experimental Findings on DCHN

Example Case Study: Inhibition of Coupled Zinc and Steel

A study demonstrated that DCHN effectively inhibited corrosion when applied to coupled systems of zinc and steel. The results indicated that while DCHN protected mild steel, it did not provide similar benefits to zinc, highlighting the need for careful application depending on the metal involved .

Safety and Handling

This compound can cause irritation upon contact with skin, eyes, and mucous membranes. It is also potentially toxic if ingested. Proper safety measures should be taken when handling this compound to mitigate health risks .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling dicyclohexylamine nitrite in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation of vapors, as prolonged exposure can lead to CNS disturbances, methemoglobinemia, and hepatorenal toxicity . Store the compound at 2–8°C in airtight containers to prevent degradation and volatilization . For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers, adhering to local regulations .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer : Synthesize via salt formation by reacting dicyclohexylamine with sodium nitrite in aqueous solution under controlled pH (neutral to slightly acidic). Characterize purity using melting point analysis (reported range: 51.8°C) , FTIR to confirm nitrite (NO₂⁻) absorption bands (~1380 cm⁻¹), and HPLC to detect impurities like nitrosamines. For structural confirmation, use X-ray crystallography or NMR (¹H and ¹³C) to resolve cyclohexyl proton environments and nitrite coordination .

Q. What are the best practices for evaluating acute toxicity in vitro?

- Methodological Answer : Use cell lines (e.g., HepG2 for hepatotoxicity) exposed to concentrations ranging from 10–500 µM. Monitor cytotoxicity via MTT assays and oxidative stress markers (e.g., glutathione depletion, lipid peroxidation). Include positive controls (e.g., sodium nitrite for nitrosative stress) and validate results with live/dead cell staining .

Advanced Research Questions

Q. How can the tumorigenic potential of this compound be assessed given its non-genotoxic mechanism?

- Methodological Answer : Design chronic rodent studies (6–24 months) with oral or inhalation exposure, monitoring tumor incidence in target organs (liver, kidneys). Analyze serum for biomarkers like ALT/AST (liver damage) and urinary 8-OHdG (oxidative DNA damage). Use metabolomics to identify reactive intermediates (e.g., nitrosamines) formed via in vivo nitrosation . Compare results to genotoxic carcinogens (e.g., N-nitrosodiphenylamine) to distinguish mechanisms .

Q. What analytical techniques resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer : Perform comparative studies using standardized protocols (e.g., OECD TG 429 for in vitro assays). Investigate batch variability in test compounds via LC-MS to detect impurities (e.g., residual amines or nitrosamines). Use 3D cell cultures or organoids to better mimic in vivo conditions and reduce false negatives from monolayer cell models .

Q. How can researchers mitigate nitrosamine formation during corrosion inhibition studies?

- Methodological Answer : Avoid combining this compound with secondary amines or nitrosating agents. Use antioxidants (e.g., ascorbic acid) to scavenge nitrosating species. Monitor reaction mixtures with GC-MS or HPLC-MS/MS to quantify nitrosamine levels (e.g., NDMA, NDEA) and adjust formulations to stay below IARC threshold limits .

Q. What experimental designs optimize chronic exposure studies for organ-specific toxicity?

- Methodological Answer : Conduct subchronic (90-day) rodent studies with histopathological analysis of liver, kidneys, and hematopoietic systems. Measure methemoglobin levels weekly and use transcriptomics to identify dysregulated pathways (e.g., CYP450 enzymes, oxidative stress response). Include recovery groups to assess reversibility of effects .

Q. How to validate this compound’s vapor-phase corrosion inhibition efficacy without compromising safety?

- Methodological Answer : Use electrochemical impedance spectroscopy (EIS) in controlled humidity chambers to quantify corrosion rates on metal substrates (e.g., steel). Pair with headspace GC-MS to detect volatile nitrosamines. Replace traditional amine-nitrite formulations with non-amine alternatives (e.g., carboxylates) to eliminate nitrosation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.